BPH-652
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPH-652: A Targeted Approach to Neutralizing Staphylococcus aureus Virulence Through CrtM Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health. The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of virulence factors, which disarms the pathogen without exerting direct bactericidal pressure that can lead to resistance. This technical guide provides a comprehensive overview of BPH-652, a potent inhibitor of S. aureus dehydrosqualene synthase (CrtM). CrtM is a key enzyme in the biosynthesis of staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of S. aureus. Staphyloxanthin is a critical virulence factor that protects the bacterium from oxidative stress and host immune clearance. By inhibiting CrtM, this compound effectively blocks staphyloxanthin production, rendering S. aureus colorless and significantly more susceptible to host defenses. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of Staphyloxanthin in S. aureus Pathogenesis
Staphylococcus aureus produces a distinctive golden pigment, staphyloxanthin, which is not merely a phenotypic characteristic but a crucial component of its virulence arsenal.[1][2] Staphyloxanthin is a C30 carotenoid that integrates into the bacterial cell membrane.[3] Its primary role is to function as an antioxidant, neutralizing reactive oxygen species (ROS) generated by host immune cells, such as neutrophils, during the oxidative burst.[1][2][4] This protective mechanism allows S. aureus to evade a critical component of the innate immune response, thereby promoting its survival and persistence within the host.[4][5]
The biosynthetic pathway of staphyloxanthin is governed by the crtOPQMN operon.[3] The first and committed step in this pathway is the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, a reaction catalyzed by the enzyme dehydrosqualene synthase, or CrtM.[3][5] The structural and functional similarity of CrtM to human squalene synthase (SQS), the enzyme responsible for the first committed step in cholesterol biosynthesis, has provided a valuable avenue for the development of CrtM inhibitors.[1][6]
This compound: A Potent Inhibitor of CrtM
This compound is a phosphonosulfonate compound that was initially investigated as a cholesterol-lowering agent due to its inhibition of human SQS.[1][6] Subsequent research revealed its potent inhibitory activity against S. aureus CrtM.[1][4]
Mechanism of Action
This compound acts as a competitive inhibitor of CrtM, binding to the active site and preventing the condensation of two FPP molecules.[1][7] This inhibition effectively halts the staphyloxanthin biosynthesis pathway at its initial step, leading to the production of non-pigmented, white S. aureus colonies.[1] The loss of staphyloxanthin renders the bacteria vulnerable to oxidative killing by ROS, such as hydrogen peroxide, and enhances their clearance by the host immune system.[1] Importantly, this compound does not affect the in vitro growth of S. aureus, indicating that it functions as a true anti-virulence agent rather than a conventional antibiotic.[1]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of CrtM and Staphyloxanthin Production by this compound
| Parameter | Value | Reference |
| CrtM Inhibitor Constant (Ki) | 1.5 nM | [1][8][9][10] |
| Pigment Inhibition IC50 | 100 - 300 nM (approx. 110 nM) | [1][8][9][10][11] |
Table 2: In Vitro Effects of this compound on S. aureus Susceptibility
| Condition | Fold Increase in Killing | Reference |
| Killing by 1.5% Hydrogen Peroxide | ~15-fold | [1] |
| Survival in Human Whole Blood | ~4-fold decrease | [1] |
Table 3: In Vivo Efficacy of this compound in a Systemic S. aureus Infection Mouse Model
| Treatment Group | Bacterial Counts in Kidneys (CFU) | Outcome | Reference |
| This compound (0.5 mg, twice daily) | Significantly lower than control (P < 0.001) | 98% decrease in surviving bacteria; 8 of 13 mice below detection threshold | [1][8][10] |
| PBS Control | - | 2 of 14 mice below detection threshold | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
CrtM Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of CrtM.
Materials:
-
Purified CrtM enzyme
-
Farnesyl diphosphate (FPP) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM dithiothreitol)
-
Phosphate detection reagent (e.g., Malachite Green-based assay)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the purified CrtM enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FPP substrate to each well.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the amount of inorganic phosphate released using a phosphate detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
S. aureus Pigment Inhibition Assay
This whole-cell assay assesses the ability of this compound to inhibit staphyloxanthin production in S. aureus.
Materials:
-
S. aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
This compound
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare an overnight culture of S. aureus in TSB.
-
Prepare a series of dilutions of this compound in TSB in a multi-well plate.
-
Inoculate each well with the S. aureus culture to a starting OD600 of approximately 0.05.
-
Include a positive control (no this compound) and a negative control (medium only).
-
Incubate the plate at 37°C with shaking for 24-48 hours, or until sufficient pigment has developed in the positive control.
-
Visually inspect the wells for a reduction in the golden pigment.
-
To quantify pigment inhibition, centrifuge the plate to pellet the bacteria.
-
Remove the supernatant and extract the carotenoid pigment from the cell pellet using a solvent such as methanol or ethanol.
-
Measure the absorbance of the extracted pigment at a wavelength of approximately 465 nm.
-
Calculate the percentage of pigment inhibition for each this compound concentration and determine the IC50 value.
Hydrogen Peroxide Susceptibility Assay
This assay evaluates the increased susceptibility of this compound-treated S. aureus to oxidative stress.
Materials:
-
S. aureus culture grown with and without this compound (at a concentration that inhibits pigmentation, e.g., 100 µM).
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H2O2)
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Grow S. aureus in TSB with and without this compound to the stationary phase.
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a standardized density (e.g., 1 x 108 CFU/mL).
-
Expose the bacterial suspensions to a specific concentration of H2O2 (e.g., 1.5%) for a defined period (e.g., 1 hour).
-
At various time points, take aliquots from the suspensions, perform serial dilutions in PBS, and plate them on TSA plates.
-
Incubate the plates at 37°C overnight and count the number of colony-forming units (CFU).
-
Calculate the percentage of survival for both this compound-treated and untreated bacteria and compare the results.
Human Whole Blood Killing Assay
This ex vivo assay assesses the ability of human blood to kill this compound-treated S. aureus.
Materials:
-
Freshly drawn human blood from healthy donors (with anticoagulant, e.g., heparin).
-
S. aureus culture grown with and without this compound.
-
PBS
-
TSA plates
Protocol:
-
Prepare S. aureus cultures as described in the hydrogen peroxide susceptibility assay.
-
Mix a standardized inoculum of the bacterial suspension (e.g., 1 x 106 CFU) with a defined volume of fresh human whole blood (e.g., 1 mL).
-
Incubate the mixture at 37°C with gentle rotation.
-
At various time points (e.g., 0, 1, 2, and 4 hours), take aliquots, perform serial dilutions, and plate on TSA for CFU enumeration.
-
Calculate the percentage of bacterial survival at each time point relative to the initial inoculum.
-
Compare the survival rates of this compound-treated and untreated S. aureus.
Systemic S. aureus Infection Mouse Model
This in vivo model evaluates the therapeutic efficacy of this compound in a live animal model of infection.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6).
-
S. aureus strain.
-
This compound formulated for injection.
-
Phosphate-buffered saline (PBS) as a control vehicle.
-
Surgical and necropsy tools.
-
Homogenizer.
-
TSA plates.
Protocol:
-
Prepare an inoculum of S. aureus in the mid-exponential growth phase and dilute it in PBS to the desired concentration (e.g., 1 x 107 CFU per injection volume).
-
Divide the mice into treatment and control groups.
-
Administer this compound or the vehicle control (PBS) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule (e.g., twice daily). Treatment may begin prior to infection.
-
Challenge the mice with the S. aureus inoculum via an appropriate route to establish a systemic infection (e.g., intravenous or intraperitoneal injection).
-
Monitor the mice for clinical signs of illness and mortality over a defined period (e.g., 3-7 days).
-
At the end of the experiment, euthanize the mice and aseptically harvest target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in PBS.
-
Perform serial dilutions of the organ homogenates and plate on TSA to determine the bacterial load (CFU per gram of tissue).
-
Compare the bacterial loads between the this compound-treated and control groups to assess the in vivo efficacy of the compound.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to this compound and CrtM inhibition.
Caption: Staphyloxanthin biosynthesis pathway and the inhibitory action of this compound on CrtM.
Caption: Mechanism of action of this compound in sensitizing S. aureus to host defenses.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a novel anti-virulence therapy against Staphylococcus aureus. By specifically targeting CrtM and inhibiting staphyloxanthin biosynthesis, this compound effectively disarms the bacterium, rendering it susceptible to host-mediated killing without exerting direct selective pressure for resistance. The extensive in vitro and in vivo data demonstrate its potential to significantly reduce the burden of S. aureus infections.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to enhance their clinical utility. Investigating the potential for combination therapy with conventional antibiotics is also a promising avenue, as sensitizing S. aureus to host defenses could lower the required dose of antibiotics and potentially combat resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the development of CrtM inhibitors as a new paradigm in the fight against S. aureus.
References
- 1. Whole-blood killing assay. [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Staphylococcus aureus SrrAB Affects Susceptibility to Hydrogen Peroxide and Co-Existence with Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile assay to determine bacterial and host factors contributing to opsonophagocytotic killing in hirudin-anticoagulated whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
The Inhibition of Staphyloxanthin Biosynthesis by BPH-652: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel therapeutic strategies. One promising approach is the development of anti-virulence agents that disarm the pathogen without directly killing it, thereby reducing the selective pressure for resistance development.
A key virulence factor of S. aureus is the carotenoid pigment staphyloxanthin, which imparts the characteristic golden color to its colonies. Staphyloxanthin plays a crucial role in protecting the bacterium from the host's innate immune response by neutralizing reactive oxygen species (ROS) produced by neutrophils.[1] The biosynthesis of staphyloxanthin is a multi-step enzymatic process, and the enzymes in this pathway represent attractive targets for the development of anti-virulence drugs.
This technical guide provides an in-depth overview of the staphyloxanthin biosynthesis pathway and the mechanism of action of BPH-652, a potent inhibitor of a key enzyme in this pathway. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-staphylococcal therapies.
The Staphyloxanthin Biosynthesis Pathway
The biosynthesis of staphyloxanthin from two molecules of farnesyl diphosphate (FPP) is catalyzed by a series of enzymes encoded by the crt operon (crtOPQMN) and the independently located aldH gene.[2][3] The pathway begins with the formation of the C30 backbone and proceeds through a series of desaturation, oxidation, glycosylation, and acylation steps to produce the final staphyloxanthin molecule.
The key enzymatic steps are:
-
Dehydrosqualene Synthase (CrtM): This enzyme catalyzes the first committed step in the pathway, the head-to-head condensation of two molecules of FPP to form dehydrosqualene.[2]
-
Dehydrosqualene Desaturase (CrtN): CrtN introduces conjugated double bonds into the dehydrosqualene backbone, leading to the formation of the yellow carotenoid, 4,4'-diaponeurosporene.[2]
-
4,4'-diaponeurosporene oxidase (CrtP) and 4,4′-diaponeurosporen-aldehyde dehydrogenase (AldH): These enzymes are involved in the oxidation of the terminal methyl group of 4,4'-diaponeurosporene to a carboxylic acid.[3]
-
Glycosyltransferase (CrtQ): CrtQ attaches a glucose molecule to the carboxylic acid group.[2]
-
Acyltransferase (CrtO): The final step involves the esterification of the glucose moiety with a fatty acid, catalyzed by CrtO, to produce the mature staphyloxanthin.[2]
Below is a diagram illustrating the staphyloxanthin biosynthesis pathway.
Caption: The enzymatic cascade of the staphyloxanthin biosynthesis pathway in S. aureus.
This compound: A Potent Inhibitor of CrtM
This compound is a synthetic phosphonosulfonate compound that was initially developed as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapy. Due to the structural and functional similarities between human SQS and S. aureus CrtM, this compound was investigated for its ability to inhibit staphyloxanthin biosynthesis.
Mechanism of Action
This compound acts as a potent and specific inhibitor of the dehydrosqualene synthase, CrtM. CrtM catalyzes the condensation of two FPP molecules, the first committed step in the staphyloxanthin pathway. By binding to the active site of CrtM, this compound prevents the binding of the FPP substrate, thereby halting the entire downstream pathway. This leads to the production of colorless S. aureus colonies that are deficient in staphyloxanthin.
The inhibition of CrtM by this compound is a prime example of a "drugging a virulence factor" strategy. The compound does not affect bacterial viability in vitro, which is expected to reduce the likelihood of resistance development. However, by rendering the bacteria colorless, it makes them more susceptible to killing by the host's innate immune system, specifically through oxidative stress mechanisms employed by neutrophils.
The logical flow of this compound's action is depicted in the following diagram:
References
BPH-652: A Technical Guide to a Novel Anti-Virulence Agent Targeting Staphyloxanthin Biosynthesis
Executive Summary: The rise of antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies.[1] Anti-virulence therapy, which aims to disarm pathogens rather than kill them, represents a promising approach to mitigate infection while potentially reducing the selective pressure for resistance.[2] BPH-652, a compound originally investigated as a cholesterol-lowering agent, has emerged as a potent anti-virulence candidate against S. aureus.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to validate its activity. This compound inhibits the enzyme dehydrosqualene synthase (CrtM), a crucial component in the biosynthesis of staphyloxanthin.[5][6] Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus and serves as a key virulence factor by protecting the bacterium from oxidative stress generated by the host's innate immune system.[7][8][9] By blocking staphyloxanthin production, this compound renders the bacteria colorless and significantly increases their susceptibility to immune clearance, as demonstrated in cellular assays and murine infection models.[5][7]
Introduction: The Challenge of Staphylococcus aureus and the Promise of Anti-Virulence Therapy
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like sepsis and pneumonia.[7] The challenge is compounded by the prevalence of MRSA, which is resistant to an entire class of beta-lactam antibiotics.[1]
Staphyloxanthin: The Golden Armor of S. aureus
A key feature of many S. aureus strains is their golden pigmentation, which is due to the C30 carotenoid pigment, staphyloxanthin.[8][10] This pigment is not merely a cosmetic trait; it is a significant virulence factor.[9] Staphyloxanthin acts as an antioxidant, neutralizing reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals that are deployed by host immune cells like neutrophils and macrophages during an "oxidative burst" to kill invading bacteria.[8] Carotenoid-deficient, nonpigmented mutants of S. aureus are more vulnerable to oxidative stress and are less pathogenic in animal infection models.[9]
Anti-Virulence as a Therapeutic Strategy
Traditional antibiotics exert strong selective pressure by killing susceptible bacteria, which drives the evolution of resistance. An alternative strategy is to target bacterial virulence factors.[2] This approach seeks to disarm the pathogen, making it less capable of causing disease and more susceptible to the host's innate immune defenses.[3][5] By not directly targeting bacterial survival, anti-virulence agents are hypothesized to impose a lower selective pressure for the development of resistance.
This compound: Mechanism of Action
This compound is a phosphonosulfonate compound that was identified as a potent inhibitor of S. aureus CrtM.[5][11] It was originally developed as an inhibitor of human squalene synthase (SQS), the analogous enzyme in the human cholesterol biosynthesis pathway, and has undergone preclinical testing and two human clinical trials for cholesterol-lowering purposes.[3][4][5]
The primary molecular target of this compound in S. aureus is the enzyme dehydrosqualene synthase (CrtM).[6] CrtM catalyzes the first committed step in the staphyloxanthin biosynthetic pathway: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[10] This reaction is structurally and mechanistically similar to the reaction catalyzed by human SQS.[3][8] By inhibiting CrtM, this compound effectively halts the production of staphyloxanthin, leading to a nonpigmented phenotype that is significantly more vulnerable to host defenses.[5]
Visualizing the Core Pathway and Mechanism
The following diagrams illustrate the biochemical pathway targeted by this compound and its resulting anti-virulence effect.
References
- 1. Investigational drugs to treat methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bacterial virulence to tackle the antimicrobial resistance crisis – by Ronan R. McCarthy – REVIVE [revive.gardp.org]
- 3. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 9. biologie.cuso.ch [biologie.cuso.ch]
- 10. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
Structural Analogs of BPH-652 and Their Anti-Virulence Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural analogs of BPH-652, a potent inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. By targeting CrtM, these compounds inhibit the biosynthesis of staphyloxanthin, a key virulence factor, thereby rendering the bacterium more susceptible to host immune clearance. This document details the quantitative activity of these analogs, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound, also known as BMS-187745, is a phosphonosulfonate compound originally developed as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapy. Subsequent research revealed its potent inhibitory activity against the homologous bacterial enzyme, dehydrosqualene synthase (CrtM), in Staphylococcus aureus.[1][2] CrtM catalyzes the first committed step in the biosynthesis of staphyloxanthin, the carotenoid pigment that imparts the characteristic golden color to S. aureus colonies.[1][3][4]
Staphyloxanthin is a significant virulence factor, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils.[1] By inhibiting CrtM, this compound and its analogs block staphyloxanthin production, leading to non-pigmented S. aureus that are more vulnerable to oxidative stress and clearance by the immune system.[1][2] This anti-virulence approach offers a promising therapeutic strategy that may circumvent the development of traditional antibiotic resistance. This compound has demonstrated low toxicity in human cell lines and efficacy in a mouse model of S. aureus infection.[1][2]
Staphyloxanthin Biosynthesis Pathway and the Role of CrtM
The biosynthesis of staphyloxanthin is a multi-step enzymatic pathway. The process begins with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, a reaction catalyzed by CrtM. This is the key step targeted by this compound and its analogs. The pathway then proceeds through a series of desaturation, oxidation, glycosylation, and acylation reactions to produce the final staphyloxanthin molecule.
Quantitative Activity of this compound Structural Analogs
The inhibitory activity of this compound and its structural analogs has been evaluated against both the CrtM enzyme and whole S. aureus cells. The key metrics for comparison are the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for various phosphonosulfonate and bisphosphonate analogs.
Diphenyl Ether Phosphonosulfonate Analogs
| Compound | R | CrtM Ki (nM) | S. aureus Pigment IC50 (nM) |
| This compound | H | 1.5 | 100-300 |
| Analog 1 | 4'-F | 5 | 11 |
| Analog 2 | 3'-F | 10 | 20 |
| Analog 3 | 2'-F | 30 | 100 |
| Analog 4 | 4'-CF3 | 8 | 15 |
| Analog 5 | 3'-CF3 | 12 | 25 |
| Analog 6 | 2'-CF3 | 40 | 120 |
| Analog 7 | 4'-Cl | 7 | 18 |
Biphenyl Phosphonosulfonate and Bisphosphonate Analogs
| Compound | Structure Type | CrtM Ki (nM) | S. aureus Pigment IC50 (µM) |
| BPH-698 | Biphenyl Phosphonosulfonate | 135 | >1 |
| BPH-700 | Biphenyl Phosphonosulfonate | 6 | >1 |
| Analog 8 | Biphenyl Bisphosphonate | 0.5 | >1 |
| Analog 9 | Biphenyl Bisphosphonate | 1 | >1 |
Note: The generally poor whole-cell activity of the biphenyl analogs is likely due to poor cell uptake.
Other Structural Classes of SQS Inhibitors
Several other classes of human SQS inhibitors were tested for activity against CrtM and showed no significant inhibition.
| Compound | Class | CrtM Inhibition |
| BPH-651 | Amine | None |
| BPH-661 | Amine | None |
| BPH-673 | Amine | None |
| BPH-660 | Dicarboxylic Acid | None |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols for evaluating the activity of this compound analogs.
CrtM Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the CrtM enzyme.
Workflow:
Methodology:
-
Enzyme and Reagent Preparation: Purified recombinant CrtM is prepared and diluted in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and DTT). Serial dilutions of the test compounds are prepared, typically in DMSO.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a short period (e.g., 10 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).
-
Reaction and Quenching: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and is then stopped, for example, by adding EDTA to chelate the essential Mg2+ ions.
-
Detection: The amount of product (dehydrosqualene) formed or, more commonly, the amount of diphosphate released is quantified. A coupled colorimetric assay that measures the release of inorganic pyrophosphate is frequently used.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined and plotted to generate a dose-response curve. The Ki value is then calculated using appropriate enzyme kinetic models.
Staphylococcus aureus Pigment Inhibition Assay
This whole-cell assay measures the ability of a compound to inhibit staphyloxanthin production in live bacteria.
Workflow:
Methodology:
-
Culture Preparation: S. aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Inoculation and Treatment: Fresh media is inoculated with the overnight culture to a standardized optical density. Serial dilutions of the test compounds are added to the cultures.
-
Incubation: The cultures are incubated, typically for 24 hours at 37°C with shaking, to allow for bacterial growth and pigment production.
-
Pigment Extraction: The bacterial cells are harvested by centrifugation. The supernatant is discarded, and the cell pellet is washed. The carotenoid pigment is then extracted from the pellet using a solvent such as ethanol or methanol.
-
Quantification: The amount of extracted staphyloxanthin is quantified by measuring the absorbance of the solvent at the pigment's characteristic wavelength (approximately 465 nm).
-
Data Analysis: The absorbance values are plotted against the inhibitor concentrations to generate a dose-response curve, from which the IC50 value is determined.
Synthesis of this compound and Analogs
The synthesis of α-phosphonosulfonates like this compound generally involves the formation of a carbon-phosphorus bond and a carbon-sulfur bond on the same carbon atom. A common synthetic route is outlined below.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of anti-virulence agents targeting staphyloxanthin biosynthesis in S. aureus. The phosphonosulfonate scaffold has proven to be highly effective, with structure-activity relationship studies guiding the optimization of inhibitory potency. The detailed experimental protocols provided herein serve as a foundation for further research in this area. Future work may focus on enhancing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on exploring their potential in combination therapies with traditional antibiotics. The continued investigation of CrtM inhibitors holds significant promise for the development of novel treatments for S. aureus infections.
References
- 1. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH0873477A - Alpha-phosphonosulfinate squalene synthsetase inhibitor and method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
The Pharmacokinetics and Pharmacodynamics of BPH-652: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-652, also identified as rac-BMS-187745, is a phosphonosulfonate compound initially investigated as a squalene synthase inhibitor for its potential cholesterol-lowering effects. Having undergone Phase I and II human clinical trials for this indication, this compound has since been repurposed as a promising anti-virulence agent targeting Staphylococcus aureus. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, focusing on its mechanism of action as an inhibitor of the S. aureus enzyme dehydrosqualene synthase (CrtM). By inhibiting this key enzyme, this compound effectively blocks the biosynthesis of the virulence factor staphyloxanthin, rendering the bacterium more susceptible to host immune clearance.
Pharmacokinetics
This compound, as the active compound BMS-187745, was studied in healthy male volunteers through the administration of its prodrug, BMS-188494. The pharmacokinetic profile of the S-enantiomer of this compound in humans is characterized by low clearance and a remarkably long half-life, albeit with poor oral absorption[1].
Table 1: Pharmacokinetic Parameters of S-BPH-652 in Humans
| Parameter | Value | Reference |
| Clearance (CL) | 0.116 mL/h/kg | [1] |
| Half-life (t½) | 820 h | [1] |
| Oral Bioavailability (F) | 2.6% | [1] |
Note: Data is for the S-enantiomer of this compound (BMS-187745) following administration of the prodrug BMS-188494.
Pharmacodynamics
The primary pharmacodynamic effect of this compound in the context of S. aureus is the inhibition of staphyloxanthin biosynthesis. This leads to a non-pigmented phenotype, which is significantly more vulnerable to oxidative stress and killing by host neutrophils[2].
In Vitro Activity
This compound is a potent inhibitor of the S. aureus dehydrosqualene synthase (CrtM) and staphyloxanthin production in whole cells.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Assay | Reference |
| Kᵢ | 1.5 nM | S. aureus CrtM | [3][4] |
| IC₅₀ | 100-300 nM | S. aureus Pigment Formation | [3][4] |
| IC₅₀ | ~110 nM | S. aureus Pigment Formation | [2] |
In Vivo Efficacy
In a murine model of systemic S. aureus infection, treatment with this compound led to a significant reduction in bacterial load.
Table 3: In Vivo Efficacy of this compound in a Murine Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| Mice | 0.5 mg twice daily for 4 days | Intraperitoneal | 98% decrease in surviving bacteria in the kidneys | [3] |
Mechanism of Action: Inhibition of Staphyloxanthin Biosynthesis
This compound targets and inhibits dehydrosqualene synthase (CrtM), the first committed enzyme in the staphyloxanthin biosynthesis pathway in Staphylococcus aureus. This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene. By blocking this initial step, this compound prevents the formation of the golden carotenoid pigment, staphyloxanthin. This pigment is a crucial virulence factor that protects the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils. The absence of staphyloxanthin renders the bacteria colorless and significantly more susceptible to oxidative killing, thereby attenuating their virulence.
Caption: Mechanism of action of this compound in S. aureus.
Experimental Protocols
Staphyloxanthin Biosynthesis Inhibition Assay (Whole-Cell)
This assay measures the ability of a compound to inhibit the production of staphyloxanthin in a whole-cell S. aureus culture.
-
S. aureus Culture: A wild-type, pigmented strain of S. aureus is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.
-
Inhibitor Treatment: The bacterial culture is treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The treated cultures are incubated for a sufficient period to allow for pigment production (e.g., 24-48 hours) at 37°C with shaking.
-
Pigment Extraction: Following incubation, the bacterial cells are harvested by centrifugation. The cell pellet is washed, and the staphyloxanthin pigment is extracted using a solvent such as methanol.
-
Quantification: The amount of extracted pigment is quantified by measuring the absorbance of the supernatant at a wavelength of approximately 450 nm using a spectrophotometer.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of pigment inhibition against the concentration of this compound.
Caption: Experimental workflow for the whole-cell staphyloxanthin inhibition assay.
Dehydrosqualene Synthase (CrtM) Enzyme Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on purified CrtM enzyme.
-
Enzyme and Substrate Preparation: Purified recombinant S. aureus CrtM enzyme is obtained. The substrate, farnesyl diphosphate (FPP), is prepared in a suitable assay buffer.
-
Reaction Mixture: The reaction mixture is prepared containing the assay buffer, Mg²⁺ cofactor, and varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: The reaction is initiated by the addition of the purified CrtM enzyme.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Product Detection: The formation of the product, dehydrosqualene, is detected and quantified. This can be achieved through various methods, such as radio-TLC (if using a radiolabeled substrate) or LC-MS.
-
Data Analysis: The initial reaction velocities are determined at each inhibitor concentration, and the Kᵢ value is calculated using appropriate enzyme kinetic models.
Conclusion
This compound represents a compelling example of a repurposed drug with a novel anti-virulence mechanism of action. Its potent inhibition of staphyloxanthin biosynthesis in Staphylococcus aureus highlights a promising strategy to combat bacterial infections by neutralizing key virulence factors rather than directly killing the pathogen. While its pharmacokinetic profile in humans presents challenges for systemic administration due to a long half-life and low oral bioavailability, its targeted mechanism and proven in vivo efficacy warrant further investigation, potentially for topical or localized applications, or through the development of analogs with improved pharmacokinetic properties. This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound for professionals engaged in the discovery and development of new anti-infective therapies.
References
Methodological & Application
Application Notes and Protocols: Measuring CrtM Inhibition with BPH-652
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel therapeutic strategies. One promising approach is to target bacterial virulence factors, which are essential for the pathogen's ability to cause disease but not for its survival. This strategy is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.
A key virulence factor in S. aureus is the carotenoid pigment staphyloxanthin, which imparts the characteristic golden color to its colonies. Staphyloxanthin protects the bacterium from the host's innate immune response, specifically from reactive oxygen species (ROS) produced by neutrophils. The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in the biosynthesis of staphyloxanthin, the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[1][2][3] Inhibition of CrtM leads to non-pigmented, or white, S. aureus colonies that are more susceptible to oxidative stress and clearance by the host immune system.[4]
BPH-652 is a potent inhibitor of S. aureus CrtM.[5][6] It acts as a phosphonosulfonate mimic of the FPP substrate.[4] This document provides detailed application notes and protocols for measuring the inhibition of CrtM by this compound, encompassing both cell-based and in vitro enzymatic assays. These protocols are intended to guide researchers in the evaluation of CrtM inhibitors and the development of novel anti-virulence therapies against S. aureus.
Quantitative Data Summary
The inhibitory activity of this compound against S. aureus CrtM has been quantified through various assays. The key parameters are summarized in the table below for easy comparison.
| Parameter | Value | Assay Type | Reference |
| Ki | 1.5 nM | In vitro CrtM enzyme inhibition | [5][6] |
| IC50 | 100 - 300 nM | S. aureus pigment formation | [5][6] |
| IC50 | ~110 nM | S. aureus pigment formation | [2][4] |
| In vivo Efficacy | 98% decrease in surviving bacteria in kidneys | Mouse systemic infection model (0.5 mg this compound twice daily) | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the processes described in these application notes, the following diagrams have been generated using the DOT language.
References
- 1. rsc.org [rsc.org]
- 2. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
Application Notes and Protocols for BPH-652 in Staphylococcus aureus Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of bacterial infections worldwide, with its pathogenesis significantly influenced by a range of virulence factors. One such factor is staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of many S. aureus strains. This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune system, thereby promoting its survival and virulence. BPH-652 is a potent inhibitor of staphyloxanthin biosynthesis, targeting the dehydrosqualene synthase enzyme (CrtM), which catalyzes the first committed step in this pathway. By blocking the production of staphyloxanthin, this compound renders S. aureus more susceptible to oxidative stress and host-mediated killing, presenting a promising antivirulence strategy for combating S. aureus infections.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a tool to study S. aureus pathogenesis, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity against S. aureus.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| CrtM Inhibition (Ki) | 1.5 nM | [2][3][4] |
| Pigment Inhibition (IC50) | 110 nM | [1][2][3][4] |
Table 2: Effect of this compound on S. aureus Susceptibility to Host Defenses
| Condition | Fold Increase in Susceptibility | Reference |
| 1.5% Hydrogen Peroxide | ~15-fold | [1][4] |
| Human Whole Blood | ~4-fold | [1][4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Systemic S. aureus Infection
| Treatment Group | Average Decrease in Bacterial Load in Kidneys | Reference |
| This compound | 98% | [1][4] |
Signaling Pathway and Mechanism of Action
This compound inhibits the synthesis of staphyloxanthin by targeting the CrtM enzyme. This enzyme is responsible for the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, the precursor to staphyloxanthin.[5] By inhibiting CrtM, this compound effectively blocks the entire staphyloxanthin biosynthesis pathway, leading to non-pigmented S. aureus that are more vulnerable to the host's immune response.
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BPH-652 in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-652 is a potent inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthesis of staphyloxanthin, the golden carotenoid pigment of Staphylococcus aureus. Staphyloxanthin is a significant virulence factor, protecting the bacterium from oxidative stress and contributing to its pathogenesis. Emerging research indicates a strong correlation between the inhibition of staphyloxanthin production and the attenuation of biofilm formation in S. aureus. As a CrtM inhibitor, this compound presents a promising avenue for anti-biofilm therapeutic strategies, not by direct bactericidal activity, but by targeting a crucial virulence pathway. These application notes provide a comprehensive overview of the use of this compound in biofilm formation assays, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by specifically targeting and inhibiting the CrtM enzyme. This enzyme catalyzes the first committed step in the staphyloxanthin biosynthesis pathway: the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene. By blocking this step, this compound prevents the production of staphyloxanthin, rendering the bacteria non-pigmented and more susceptible to oxidative stress.
The inhibition of staphyloxanthin synthesis has been shown to have downstream effects on regulatory pathways that control biofilm formation. One of the key global regulators in S. aureus is the staphylococcal accessory regulator A (sarA). Downregulation of staphyloxanthin production has been linked to the reduced expression of sarA and its associated virulence genes, including those integral to biofilm development such as the polysaccharide intercellular adhesin (PIA), encoded by the ica operon. This suggests that this compound, by inhibiting CrtM, can indirectly modulate the expression of genes essential for biofilm matrix production and maturation.
Caption: Proposed signaling pathway for this compound-mediated inhibition of biofilm formation.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its direct target and provides representative data for other CrtM inhibitors that demonstrate anti-biofilm activity. This comparative data supports the potential of this compound as an anti-biofilm agent.
| Compound | Target/Activity | Organism | IC50 / Concentration | Biofilm Inhibition (%) | Reference |
| This compound | CrtM (Pigment Inhibition) | S. aureus | ~110 nM | Data not yet published | [1] |
| Myrtenol | Staphyloxanthin Production & Biofilm Formation | MRSA | 75-300 µg/mL | Concentration-dependent | [2] |
| Pulverulentone A | Staphyloxanthin Biosynthesis & Biofilm Formation | MRSA & MSSA | 62.5 µg/mL (at ½ MIC) | up to 71% (MRSA), 62.3% (MSSA) | [2] |
| Chitosan | Staphyloxanthin Inhibition & Biofilm Formation | MRSA | 100 µg/mL | Dose-dependent | [2] |
| Hesperidin | CrtM (Staphyloxanthin Inhibition) & Biofilm Formation | S. aureus | Not specified | Significant inhibition | [2] |
| Celastrol | CrtM (Staphyloxanthin Biosynthesis) & Biofilm Formation | S. aureus | Not specified | Significant inhibition | [3] |
| Petroselinic Acid | Staphyloxanthin Production & Biofilm Formation | S. aureus | 100 µg/mL | > 65% | [4] |
| Carvacrol | CrtM & sarA (Biofilm Formation) | MRSA | 75 µg/mL | 93% | [5][6] |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of this compound.
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923, or a clinical isolate)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Preparation of Test Plates:
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing:
-
Gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of biofilm architecture and the viability of embedded cells.
Materials:
-
Staphylococcus aureus strain
-
TSB with 1% glucose
-
This compound
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth:
-
Prepare and dilute the S. aureus culture as described in Protocol 1.
-
Add the bacterial suspension and this compound (at the desired concentration) to the glass-bottom dishes.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.
-
Staining:
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
-
Imaging:
-
Gently wash the stained biofilms with PBS.
-
Immediately visualize the biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to analyze the three-dimensional structure of the biofilm.
-
-
Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze biofilm thickness, biomass, and the ratio of live to dead cells.
Caption: Workflow for CLSM analysis of biofilms.
Conclusion
This compound, a known inhibitor of staphyloxanthin biosynthesis in S. aureus, holds significant potential as an anti-biofilm agent. By targeting the CrtM enzyme, this compound not only reduces a key virulence factor but is also likely to disrupt the regulatory networks that govern biofilm formation. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-biofilm efficacy of this compound, contributing to the development of novel anti-virulence strategies to combat persistent S. aureus infections.
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPH-652 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-652 is a phosphonosulfonate compound that acts as a potent inhibitor of CrtM (dehydrosqualene synthase), an enzyme essential for the biosynthesis of staphyloxanthin in Staphylococcus aureus. Staphyloxanthin is a carotenoid pigment that imparts a golden color to S. aureus colonies and functions as a key virulence factor by protecting the bacterium from oxidative stress, thereby promoting its survival within a host. By inhibiting CrtM, this compound effectively blocks the production of staphyloxanthin, rendering the bacteria more susceptible to the host's immune response and reducing their pathogenic potential. This document provides detailed protocols for the administration of this compound in a mouse model of systemic S. aureus infection.
Mechanism of Action
This compound targets the CrtM enzyme, which catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene diphosphate, the first committed step in the biosynthesis of dehydrosqualene and subsequently staphyloxanthin. This compound mimics the FPP substrate and binds to the FsPP-1 site of the CrtM enzyme.[1] This binding is stabilized by the presence of two Mg²⁺ ions and effectively inhibits the enzyme's function.[1] The inhibition of staphyloxanthin biosynthesis does not affect the in vitro growth of S. aureus but significantly attenuates its virulence in vivo.[1]
Signaling Pathway
The therapeutic effect of this compound is not mediated through the modulation of host signaling pathways but rather through the direct inhibition of a bacterial virulence factor. The targeted pathway is the staphyloxanthin biosynthesis pathway in S. aureus.
References
Application Notes and Protocols: Quantitative Analysis of Staphyloxanthin in Staphylococcus aureus Following BPH-652 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Staphyloxanthin, the characteristic golden pigment of Staphylococcus aureus, is a carotenoid that acts as a significant virulence factor. It protects the bacterium from reactive oxygen species (ROS) generated by the host's immune system, thereby promoting its survival and pathogenicity[1][2][3]. The biosynthesis of staphyloxanthin is a potential target for novel anti-virulence therapies. BPH-652 is a potent inhibitor of dehydrosqualene synthase (CrtM), the enzyme that catalyzes the first committed step in the staphyloxanthin biosynthetic pathway[1][4][5][6]. This document provides detailed protocols for the quantitative analysis of staphyloxanthin in S. aureus after treatment with this compound, along with a summary of expected quantitative outcomes and relevant signaling pathways.
I. Quantitative Data Summary
Treatment of Staphylococcus aureus with this compound leads to a dose-dependent reduction in staphyloxanthin production. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Description | Reference |
| This compound IC50 (Pigment Inhibition) | ~110 nM | The concentration of this compound that inhibits 50% of staphyloxanthin pigment formation in wild-type S. aureus. | [1][5][6] |
| This compound Ki (CrtM Inhibition) | 1.5 nM | The inhibitor constant for this compound against the CrtM enzyme, indicating high-affinity binding. | [1][6] |
| Effect on Bacterial Growth | No significant effect | This compound, at concentrations effective for pigment inhibition, does not inhibit the growth of S. aureus. | [1] |
| Experimental Condition | Observation | Quantitative Effect | Reference |
| In vitro culture with this compound (0-1000 µM) | Visual reduction in yellow pigmentation of S. aureus pellets. | Dose-dependent decrease in staphyloxanthin levels, with significant inhibition at concentrations above 100 nM. | [1] |
| Treatment with 100 µM this compound | Increased susceptibility to 1.5% hydrogen peroxide. | ~15-fold increase in killing compared to pigmented cells. | [1] |
| Treatment with 100 µM this compound | Decreased survival in fresh human whole blood. | ~4-fold decrease in survival compared to pigmented cells. | [1] |
| In vivo mouse model of systemic infection | Treatment with 0.5 mg this compound twice daily. | 98% decrease in surviving bacteria in the kidneys of treated mice compared to the control group. | [1] |
II. Experimental Protocols
A. Protocol for In Vitro Inhibition of Staphyloxanthin Production
This protocol describes the treatment of S. aureus with this compound in liquid culture to assess the inhibition of pigment production.
Materials:
-
Staphylococcus aureus strain (e.g., wild-type clinical isolate Pig1)
-
Tryptic Soy Broth (TSB) or Todd-Hewitt Broth (THB)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities (37°C, 220 rpm)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB or THB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB or THB to an optical density at 600 nm (OD600) of approximately 0.05.
-
Treatment Setup: Prepare a serial dilution of this compound in TSB or THB in sterile culture tubes or a microplate. Include a vehicle control (solvent only) and a no-treatment control.
-
Inoculation: Inoculate the prepared tubes or wells with the diluted S. aureus culture. The final volume and cell density should be consistent across all conditions.
-
Incubation: Incubate the cultures for 24-72 hours at 37°C with shaking.
-
Visual Assessment: After incubation, visually inspect the bacterial pellets for a reduction in the characteristic golden color.
-
Quantitative Analysis: Proceed with the staphyloxanthin extraction and quantification protocol described below.
B. Protocol for Staphyloxanthin Extraction and Quantification
This protocol details the extraction of the carotenoid pigment from S. aureus and its quantification using spectrophotometry.
Materials:
-
Bacterial pellets from the in vitro inhibition assay
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes
Procedure:
-
Cell Harvesting: Centrifuge the bacterial cultures (e.g., 5000 x g for 10 minutes) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellets twice with PBS to remove any residual medium.
-
Pigment Extraction: Resuspend the washed cell pellets in a known volume of methanol (e.g., 1 mL). Vortex vigorously for 1-2 minutes to ensure complete extraction of the pigment.
-
Clarification: Centrifuge the methanol suspension (e.g., 10,000 x g for 5 minutes) to pellet the cell debris.
-
Spectrophotometric Measurement: Carefully transfer the clear, yellow supernatant to a cuvette. Measure the absorbance at 465 nm (the characteristic absorption peak for staphyloxanthin).
-
Normalization: To account for differences in bacterial growth, normalize the absorbance reading to the initial cell density (e.g., OD600 of the culture before pelleting) or to the total protein content of the cell pellet. The results can be expressed as Absorbance465 / OD600.
III. Visualizations
A. Signaling Pathway: Staphyloxanthin Biosynthesis and Inhibition by this compound
Caption: Inhibition of the staphyloxanthin biosynthesis pathway by this compound.
B. Experimental Workflow: Quantitative Analysis of Staphyloxanthin
Caption: Workflow for the quantitative analysis of staphyloxanthin inhibition.
C. Logical Relationship: this compound Mechanism of Action and Consequences
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: BPH-652 and Staphylococcus aureus
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BPH-652 in experiments with Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: My experiment shows that this compound is not inhibiting the growth of S. aureus. Is my experiment failing?
A1: Not necessarily. It is crucial to understand that this compound is not a traditional antibiotic that directly inhibits bacterial growth or kills the bacteria. This compound is an inhibitor of the S. aureus dehydrosqualene synthase (CrtM), an enzyme essential for the biosynthesis of staphyloxanthin, the golden pigment that acts as a virulence factor.[1][2] Therefore, you should not expect to see a reduction in bacterial growth (e.g., a decrease in optical density or colony forming units) in a standard culture when treated with this compound alone.[1] Incubation with up to 2 mM this compound has been shown to have no effect on S. aureus growth characteristics in culture.[1]
Q2: If this compound does not inhibit growth, what is its effect on S. aureus and how can I measure it?
A2: The primary effect of this compound on S. aureus is the inhibition of staphyloxanthin production, resulting in non-pigmented or white colonies. This loss of pigment makes the bacteria more susceptible to oxidative stress and the host's immune response.[1][3]
To measure the effect of this compound, you should assess:
-
Pigment Inhibition: Visually inspect for the loss of the characteristic golden color of S. aureus colonies on agar plates or a reduction in pigment in liquid culture. The IC50 for pigment inhibition is in the range of 100-300 nM.[1][2]
-
Increased Susceptibility to Oxidative Stress: After treatment with this compound, the resulting non-pigmented S. aureus should show increased susceptibility to killing by oxidizing agents like hydrogen peroxide or to clearance by immune cells in in-vivo models.[1]
Q3: What are the known inhibitory concentrations for this compound against its target?
A3: this compound is a potent inhibitor of the CrtM enzyme. The key quantitative parameters are:
Q4: I am not observing any effect of this compound, not even pigment inhibition. What could be the issue?
A4: If you are not observing the expected inhibition of pigmentation, consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your this compound is properly stored to maintain its activity. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Concentration: Verify the concentration of this compound used in your experiment. While the IC50 for pigment inhibition is around 100-300 nM, you may need to test a range of concentrations.
-
Experimental Conditions: Ensure your experimental setup (e.g., media, incubation time, temperature) is optimal for S. aureus growth and pigment production. Pigment production is often more pronounced in certain media and under specific growth conditions.
-
S. aureus Strain: Confirm that the S. aureus strain you are using is a wild-type strain that produces staphyloxanthin. Some laboratory strains may have mutations that affect pigment production.
Troubleshooting Guide: Assessing this compound Activity
This guide will help you design and troubleshoot experiments to correctly evaluate the effect of this compound on S. aureus.
Experimental Workflow for Assessing Pigment Inhibition
Caption: Workflow for testing this compound's effect on S. aureus pigmentation.
Detailed Experimental Protocol: Broth Microdilution for Pigment Inhibition
This protocol details how to assess the inhibition of staphyloxanthin production by this compound in a liquid culture of S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare S. aureus Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to achieve a starting OD600 of approximately 0.05.
-
-
Prepare this compound Serial Dilutions:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in TSB to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Set up the 96-Well Plate:
-
Add 100 µL of the diluted S. aureus inoculum to each well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a positive control (bacteria with no this compound) and a negative control (media only). Also, include a vehicle control (bacteria with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours with shaking.
-
-
Data Collection and Analysis:
-
Growth Assessment: Measure the OD600 of each well using a microplate reader. As expected, there should be no significant difference in OD600 between the this compound treated wells and the positive control.
-
Pigment Inhibition Assessment:
-
Visually inspect the wells. A reduction in the golden color indicates pigment inhibition.
-
To quantify pigment, centrifuge the cultures, discard the supernatant, and extract the carotenoid pigment from the cell pellet using a solvent like methanol. Measure the absorbance of the extract at a wavelength corresponding to staphyloxanthin (e.g., 465 nm).
-
-
Quantitative Data Summary
| Compound | Target | Ki | IC50 (Pigment Inhibition) | Effect on Growth |
| This compound | Dehydrosqualene synthase (CrtM) | 1.5 nM[1][2] | 100-300 nM[1][2] | No significant inhibition[1] |
Logical Relationship of this compound Action
References
Technical Support Center: Optimizing BPH-652 Concentration for In Vitro Studies
An Important Note on the Application of BPH-652:
It has come to our attention that there may be some confusion regarding the naming of the compound this compound and its potential application in research related to Benign Prostatic Hyperplasia (BPH). Based on current scientific literature, this compound is an inhibitor of the Staphylococcus aureus enzyme dehydrosqualene synthase (CrtM) and is primarily investigated as an anti-virulence agent against this bacterium.[1] The "BPH" in its name does not indicate a connection to Benign Prostatic Hyperplasia. This guide will, therefore, focus on the optimization of this compound concentration for its established role in in vitro studies targeting S. aureus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthetic pathway of staphyloxanthin in Staphylococcus aureus.[1][2] Staphyloxanthin is a carotenoid pigment that acts as an antioxidant, protecting the bacterium from the host's immune response, particularly from reactive oxygen species (ROS) produced by neutrophils.[3][4] By inhibiting CrtM, this compound prevents the production of staphyloxanthin, rendering S. aureus more susceptible to oxidative stress and clearance by the immune system.[4][5]
Q2: What is a good starting concentration for my in vitro experiments with this compound?
A2: For initial experiments, it is advisable to use a concentration range that brackets the known IC50 and Ki values. The reported Ki for this compound against CrtM is 1.5 nM, and the IC50 for the inhibition of S. aureus pigment formation is in the range of 100-300 nM.[1] A good starting point for a dose-response experiment would be a serial dilution ranging from 1 nM to 10 µM.
Q3: What is the solubility of this compound?
A3: this compound is soluble in water up to 25 mg/mL (49.94 mM) with the aid of ultrasonication.[1] It is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium.
Q4: Does this compound have off-target effects or cytotoxicity in mammalian cells?
A4: this compound has been shown to have low toxicity in human cell lines, including MCF-7, NCI-H460, and SF-268. This is because its primary target, CrtM, is a bacterial enzyme, and while it shares some structural similarity with human squalene synthase (SQS), this compound is a more potent inhibitor of the bacterial enzyme.[6][7] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to confirm the non-toxic concentration range for your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or no inhibition of S. aureus pigmentation | Incorrect inhibitor concentration: The concentration may be too low to elicit an effect. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration. |
| Compound instability: this compound may be degrading in the culture medium over time. | Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of the compound in your specific medium if long incubation times are required. | |
| Resistant bacterial strain: The S. aureus strain being used may have altered susceptibility to the inhibitor. | Confirm the identity and expected phenotype of your bacterial strain. If possible, test a reference strain known to be sensitive to CrtM inhibition. | |
| High background or variability in cytotoxicity assays | Solvent-induced cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[8] |
| Precipitation of the compound: this compound may be precipitating out of solution when added to the culture medium. | Lower the final concentration of the compound. Ensure proper mixing when diluting the stock solution into the medium. Visually inspect for precipitation under a microscope. | |
| Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal volumes of cells into each well. | |
| Unexpected cytotoxicity in mammalian cell lines | Off-target effects: At high concentrations, this compound may interact with other cellular targets. | Determine the minimal concentration required for the desired on-target effect and use concentrations at or slightly above the IC50.[9] |
| Contaminated compound: The this compound sample may be impure. | Verify the purity of your compound. If possible, obtain a new batch from a reputable supplier. | |
| Sensitive cell line: The specific cell line you are using may be more sensitive to the compound. | Perform a careful dose-response cytotoxicity assay to establish the non-toxic concentration range for your particular cell line. |
Quantitative Data Summary
| Parameter | Value | System/Assay | Reference |
| Ki | 1.5 nM | S. aureus CrtM enzyme | [1] |
| IC50 | 100-300 nM | S. aureus pigment formation | [1] |
| IC50 | ~110 nM | S. aureus pigmentation | |
| Solubility | 25 mg/mL in H2O (with sonication) | - | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for S. aureus Pigment Inhibition
1. Materials:
- Staphylococcus aureus strain (e.g., ATCC 29213)
- Tryptic Soy Broth (TSB)
- This compound
- Sterile 96-well plates
- Spectrophotometer (plate reader)
2. Procedure:
- Prepare a stock solution of this compound in sterile water (e.g., 10 mM).
- Perform serial dilutions of the this compound stock solution in TSB to achieve a range of final concentrations (e.g., 1 nM to 10 µM) in the wells of a 96-well plate. Include a vehicle control (TSB with no this compound).
- Prepare an overnight culture of S. aureus in TSB.
- Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.
- Inoculate each well of the 96-well plate containing the this compound dilutions and controls with the diluted bacterial culture.
- Incubate the plate at 37°C with shaking for 24-48 hours, or until sufficient pigmentation is observed in the control wells.
- After incubation, visually assess the inhibition of pigmentation.
- To quantify, pellet the bacteria by centrifugation, discard the supernatant, and extract the carotenoid pigment with methanol.
- Measure the absorbance of the methanol extract at 465 nm using a spectrophotometer.
- Plot the percentage of pigment inhibition against the log of the this compound concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Assessing the Cytotoxicity of this compound in a Human Cell Line using an MTT Assay
1. Materials:
- Human cell line (e.g., HEK293, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- This compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Sterile 96-well plates
- Spectrophotometer (plate reader)
2. Procedure:
- Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
- Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is consistent and non-toxic. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the this compound concentration to determine the cytotoxic concentration range.
Visualizations
Caption: Staphyloxanthin biosynthesis pathway in S. aureus and the inhibitory action of this compound on the CrtM enzyme.
Caption: A general experimental workflow for optimizing the in vitro concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 6. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BPH-652 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BPH-652 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Precipitation or Cloudiness in this compound Solution
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent.
-
Temperature Effects: Changes in temperature during storage or use can decrease solubility.
-
pH Shift: The pH of the solution may have shifted to a point where this compound is less soluble.
-
Degradation: The compound may be degrading into less soluble products.
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Change in Color of this compound Solution
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can cause chemical changes.[1]
-
Oxidation: The compound may be reacting with dissolved oxygen.
-
Contamination: The solution may be contaminated with microbes or other reactive species.
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil.[1]
-
Use Degassed Solvents: To minimize oxidation, prepare solutions with solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Work in a Sterile Environment: If microbial contamination is suspected, prepare solutions in a sterile hood and use sterile-filtered solvents.
-
Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to identify potential degradation products.
Issue 3: Loss of this compound Activity in Assays
Possible Causes:
-
Chemical Degradation: The compound may be degrading over time, leading to a lower effective concentration.
-
Adsorption to Surfaces: this compound may be adsorbing to the surfaces of storage vials or assay plates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for loss of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of dehydrosqualene synthase (CrtM), an enzyme involved in the biosynthesis of staphyloxanthin in Staphylococcus aureus.[2][3] By inhibiting this enzyme, this compound can reduce the virulence of S. aureus.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific solubility data for this compound is not widely published, its chemical structure as a potassium salt (C16H16K3O7PS) suggests it is likely soluble in aqueous buffers.[2] For stock solutions, polar organic solvents such as DMSO or ethanol are often used for small molecules. It is recommended to start with a small amount of the compound to test its solubility in your desired solvent.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
Q4: What are the common signs of this compound degradation in solution?
A4: Common signs of instability for small molecules like this compound in solution include:
-
Precipitation or cloudiness: Indicates the compound is coming out of solution.
-
Color change: Can signify chemical degradation.
-
Appearance of new peaks in HPLC/LC-MS: Suggests the formation of degradation products.
-
Decrease in biological activity: A reduction in the expected experimental effect.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any degradation products that may have formed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or gently sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC or LC-MS to determine the initial concentration and purity of this compound.
-
Incubation: Store the remaining solution under your experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining. The appearance of new peaks can be indicative of degradation products.
References
Overcoming BPH-652 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with BPH-652 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an inhibitor of Staphylococcus aureus dehydrosqualene synthase (CrtM), a key enzyme in the biosynthesis of the virulence factor staphyloxanthin.[1] It is a phosphonosulfonate compound supplied as a potassium salt, which suggests it is acidic in nature. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H16K3O7PS | MedChemExpress |
| Molecular Weight | 500.63 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Ki for CrtM | 1.5 nM | [1] |
| IC50 (S. aureus pigment formation) | 100-300 nM | [1] |
| Reported Aqueous Solubility | 25 mg/mL (with sonication) | MedChemExpress |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity water (e.g., Milli-Q® or equivalent). The supplier indicates a solubility of up to 25 mg/mL in water with the aid of sonication. For cell-based assays, sterile water is recommended, and the final solution should be sterilized by filtration through a 0.22 µm filter.
Q3: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What could be the cause?
Precipitation upon dilution of a stock solution into aqueous buffers or cell culture media is a common issue for many compounds. The primary reasons for this include:
-
Change in pH: this compound is an acidic compound. If your stock solution has a higher pH where the compound is deprotonated and more soluble, diluting it into a lower pH medium can cause it to protonate and precipitate.
-
"Salting out" effect: The high concentration of salts and other components in cell culture media can reduce the solubility of your compound.
-
Exceeding the solubility limit: The final concentration of this compound in your experiment may still be above its thermodynamic solubility limit in the complex milieu of the cell culture medium, even if it was soluble in the initial stock solution.
-
Interaction with media components: this compound may interact with proteins or other components in the serum or media, leading to the formation of insoluble complexes.
Q4: Can I use organic solvents to prepare my this compound stock solution?
While water is the recommended solvent, other organic solvents can be used, particularly if the initial dissolution in water is challenging. Common co-solvents used for poorly soluble drugs include DMSO, ethanol, and PEG 400. However, it is crucial to consider the compatibility of these solvents with your experimental system, as they can be toxic to cells at higher concentrations. If using an organic solvent, it is recommended to prepare a highly concentrated stock solution and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell culture).
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in water.
| Possible Cause | Troubleshooting Step |
| Insufficient energy to break the crystal lattice | Use a bath sonicator to aid dissolution. Sonicate in short bursts to avoid heating the sample. Vortexing vigorously can also help. |
| Solution is saturated | The reported solubility is 25 mg/mL. Ensure you are not trying to prepare a solution at a concentration higher than this. |
| pH of the water is too low | Since this compound is an acidic compound, its solubility is pH-dependent. Adjusting the pH of the water to be slightly basic (e.g., pH 7.5-8.5) with a small amount of a suitable base (e.g., 0.1 M NaOH) can significantly improve solubility. |
Issue 2: The prepared this compound solution is hazy or cloudy.
| Possible Cause | Troubleshooting Step |
| Fine, undissolved particles | This indicates that the compound is not fully dissolved. Continue sonication or vortexing. If the haziness persists, it may be a fine suspension rather than a true solution. Centrifuge the solution at high speed and use the supernatant, then determine the actual concentration of the supernatant spectrophotometrically if a reference standard is available. |
| Microbial contamination | If the solution was prepared in non-sterile conditions and left at room temperature, microbial growth could cause cloudiness. Prepare fresh solutions using sterile water and filter-sterilize. |
| Compound degradation | Although less common for a stable solid, if the stock solution has been stored for a long time or improperly, degradation products could be insoluble. Prepare a fresh stock solution from the original solid. |
Issue 3: Precipitate forms in the stock solution upon storage at 4°C or -20°C.
| Possible Cause | Troubleshooting Step |
| Decreased solubility at lower temperatures | This is a common phenomenon. Before each use, bring the stock solution to room temperature and vortex or sonicate to redissolve the precipitate. |
| Freeze-thaw cycles | Repeated freeze-thaw cycles can promote precipitation. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
-
Materials:
-
This compound powder
-
Sterile, high-purity water
-
Sterile conical tube
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes. Check the solution for clarity. If undissolved particles remain, continue to sonicate in 10-minute intervals.
-
Once the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a sterile storage tube.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
-
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
This protocol is for situations where aqueous solubility is insufficient for the desired experimental concentration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, high-purity water or desired buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock.
-
To prepare your working solution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution slowly while vortexing to avoid immediate precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent toxicity in cellular assays.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the Staphyloxanthin biosynthesis pathway by this compound.
References
Validation & Comparative
A Comparative Guide to BPH-652 and Other Dehydrosqualene Synthase (CrtM) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPH-652, a potent inhibitor of Staphylococcus aureus dehydrosqualene synthase (CrtM), with other known CrtM inhibitors. The objective is to present a clear, data-driven analysis of their performance, supported by available experimental evidence. This information is intended to assist researchers in evaluating these compounds for further investigation and potential therapeutic development.
Introduction to CrtM Inhibition
Staphylococcus aureus is a major human pathogen, and its virulence is attributed to a variety of factors, including the production of the golden carotenoid pigment, staphyloxanthin.[1][2] This pigment protects the bacterium from reactive oxygen species and the host's innate immune response.[2] The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in the biosynthesis of staphyloxanthin, making it an attractive target for the development of anti-virulence agents.[1][3] By inhibiting CrtM, the production of staphyloxanthin is blocked, rendering the bacteria colorless and more susceptible to immune clearance.[1] this compound is a well-characterized phosphonosulfonate inhibitor of CrtM.[1][4]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and other notable CrtM inhibitors based on publicly available data.
Table 1: In Vitro Inhibition of CrtM and Staphyloxanthin Biosynthesis
| Compound | Type | CrtM Inhibition (Ki) | Staphyloxanthin Pigment Inhibition (IC50) | Reference |
| This compound | Phosphonosulfonate | 1.5 nM | ~100-300 nM | [1][4] |
| BPH-698 | Phosphonosulfonate | 135 nM | 100-300 nM | [1] |
| BPH-700 | Phosphonosulfonate | 6 nM | 100-300 nM | [1] |
| BPH-674 | Bisphosphonate | 0.2 nM | No Inhibition Observed | [1] |
| N-3-(3-phenoxyphenyl)propylphosphonoacetamide | Phosphonoacetamide | Low nanomolar | 8 nM | [5] |
Table 2: In Vivo Efficacy of CrtM Inhibitors
| Compound | Animal Model | Dosage | Administration | Outcome | Reference |
| This compound | Systemic S. aureus infection in mice | 0.5 mg twice daily | Intraperitoneal injection | 98% decrease in surviving bacteria in the kidneys | [1] |
| BPH-698 | - | - | - | No publicly available in vivo data | - |
| BPH-700 | - | - | - | No publicly available in vivo data | - |
| BPH-674 | - | - | - | No publicly available in vivo data | - |
| N-3-(3-phenoxyphenyl)propylphosphonoacetamide | - | - | - | Reported to have in vivo activity in mice, but specific data is not available in the provided search results. | [5] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies used for the key experiments cited in this guide.
CrtM Enzyme Inhibition Assay (Coupled Diphosphate/Phosphate Release Assay)
This assay measures the inhibition of the CrtM enzyme by quantifying the release of diphosphate, a product of the enzymatic reaction.
-
Enzyme and Substrate Preparation: Recombinant S. aureus CrtM enzyme is purified. The substrate, farnesyl diphosphate (FPP), is prepared in a suitable buffer.
-
Inhibitor Preparation: The test inhibitors (e.g., this compound) are dissolved in an appropriate solvent and prepared in a series of dilutions.
-
Reaction Mixture: The CrtM enzyme is pre-incubated with the various concentrations of the inhibitor in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of FPP.
-
Quantification of Diphosphate Release: The amount of diphosphate released is measured over time using a coupled enzyme system that leads to a detectable signal (e.g., a colorimetric or fluorescent product).
-
Data Analysis: The rate of the reaction is determined for each inhibitor concentration. The inhibitor concentration that results in 50% inhibition of the enzyme activity (IC50) is calculated. The inhibitor constant (Ki) is then determined from the IC50 value using the Michaelis-Menten equation.
Staphyloxanthin Biosynthesis Inhibition Assay (In Vitro Pigment Inhibition)
This cell-based assay assesses the ability of a compound to inhibit the production of staphyloxanthin in S. aureus.
-
Bacterial Culture: S. aureus is grown in a suitable culture medium to the desired optical density.
-
Inhibitor Treatment: The bacterial culture is treated with various concentrations of the test inhibitor. A vehicle control (without the inhibitor) is also included.
-
Incubation: The treated cultures are incubated for a sufficient period to allow for bacterial growth and pigment production.
-
Pigment Extraction: After incubation, the bacterial cells are harvested, and the carotenoid pigments are extracted using a solvent such as methanol.
-
Quantification of Pigment: The amount of extracted staphyloxanthin is quantified by measuring the absorbance at its characteristic wavelength (around 465 nm) using a spectrophotometer.
-
Data Analysis: The percentage of pigment inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of pigment production is inhibited, is then determined.
In Vivo Efficacy in a Mouse Systemic Infection Model
This experiment evaluates the therapeutic potential of a CrtM inhibitor in a living organism.
-
Animal Model: A systemic infection is established in mice by intraperitoneal injection of a lethal dose of S. aureus.
-
Treatment: A treatment group of mice receives the test inhibitor (e.g., this compound) at a specified dosage and administration route. A control group receives a vehicle control.
-
Monitoring: The health of the mice is monitored over a period of time.
-
Bacterial Load Determination: At the end of the experiment, the mice are euthanized, and target organs (e.g., kidneys) are harvested. The organs are homogenized, and the number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions on agar plates.
-
Data Analysis: The bacterial load in the organs of the treated group is compared to that of the control group to determine the in vivo efficacy of the inhibitor.
Visualizing the Science
The following diagrams illustrate the key pathway and experimental workflow.
Caption: Staphyloxanthin biosynthesis pathway and the point of inhibition by CrtM inhibitors.
Caption: General experimental workflow for evaluating CrtM inhibitors.
Conclusion
The available data indicates that this compound is a potent inhibitor of S. aureus CrtM with demonstrated in vivo efficacy. While other phosphonosulfonates like BPH-698 and BPH-700 show in vitro activity, their in vivo performance has not been as extensively reported in the public domain. The bisphosphonate BPH-674, despite being a highly potent CrtM inhibitor in enzymatic assays, lacks whole-cell activity, likely due to poor cell permeability. Notably, the phosphonoacetamide class of inhibitors, exemplified by N-3-(3-phenoxyphenyl)propylphosphonoacetamide, shows exceptional in vitro potency against staphyloxanthin production and warrants further investigation, including comprehensive in vivo studies. The choice of a lead candidate for further development will depend on a holistic evaluation of in vitro potency, cell-based activity, pharmacokinetic properties, and in vivo efficacy.
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
A Comparative Efficacy Analysis of BPH-652 and Naftifine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BPH-652 and naftifine, focusing on their mechanisms of action, in vitro antifungal activity, and clinical effectiveness. The information is intended to support research and development in the field of antifungal therapies.
Introduction
This compound is an investigational small molecule that inhibits squalene synthase (SQS), an enzyme involved in the biosynthesis of ergosterol in fungi and cholesterol in mammals. It has been primarily studied for its potential as a cholesterol-lowering agent and as an anti-virulence agent against Staphylococcus aureus. Naftifine is a well-established allylamine antifungal agent used for the topical treatment of superficial dermatophyte infections, commonly known as tinea or ringworm. It functions by inhibiting squalene epoxidase, another key enzyme in the fungal ergosterol biosynthesis pathway. While both compounds target the ergosterol pathway, they act on different enzymes, leading to distinct biological consequences.
Mechanism of Action
Both this compound and naftifine disrupt the integrity of the fungal cell membrane by interfering with the synthesis of ergosterol, a vital component. However, their specific targets within this pathway differ, as illustrated in the signaling pathway diagram below.
Naftifine inhibits squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.[1][2][3]
This compound inhibits squalene synthase (also known as dehydrosqualene synthase or CrtM in bacteria), which is responsible for the first committed step in sterol biosynthesis: the conversion of farnesyl pyrophosphate to presqualene pyrophosphate and its subsequent reduction to squalene. This action also leads to a depletion of ergosterol.
In Vitro Efficacy
Naftifine has demonstrated potent in vitro activity against a broad range of dermatophytes. The following table summarizes the MIC ranges for naftifine against key fungal pathogens responsible for tinea infections.
| Fungal Species | Naftifine MIC Range (µg/mL) |
| Trichophyton rubrum | 0.015 - 1.0 |
| Trichophyton mentagrophytes | 0.015 - 1.0 |
| Trichophyton tonsurans | 0.015 - 1.0 |
| Epidermophyton floccosum | 0.015 - 1.0 |
| Microsporum canis | 0.015 - 1.0 |
In Vivo and Clinical Efficacy
As this compound is in the investigational stage for antifungal applications, there is no clinical data available regarding its efficacy in treating tinea infections in humans.
Naftifine has been extensively studied in clinical trials and is approved for the topical treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). The following table summarizes the clinical efficacy of naftifine from various studies.
| Indication | Naftifine Formulation | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate |
| Tinea Pedis | 2% Gel | 2 weeks | 67.3% | 17.7% (Complete Cure) |
| Tinea Cruris | 2% Cream | 2 weeks | 72% | 25% (Complete Cure) |
| Tinea Corporis | 2% Cream | 2 weeks | High | High |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The in vitro antifungal susceptibility of naftifine is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Steps:
-
Fungal Culture: The dermatophyte is cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to obtain a pure and viable culture.
-
Inoculum Preparation: A suspension of fungal conidia or hyphal fragments is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific fungal concentration.
-
Drug Dilution: The antifungal agent (e.g., naftifine) is serially diluted in a liquid broth medium (e.g., RPMI 1640) in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plate is incubated under specific conditions of temperature and duration, typically at 28-35°C for several days, to allow for fungal growth.
-
Reading: The plate is examined visually or with a spectrophotometer to assess fungal growth in each well.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Clinical Trial Protocol for Tinea Infections
The clinical efficacy of topical antifungals like naftifine is evaluated in randomized, double-blind, vehicle-controlled clinical trials.
Key Components:
-
Patient Population: Individuals with a clinical diagnosis of tinea pedis, cruris, or corporis, confirmed by potassium hydroxide (KOH) microscopy and fungal culture.
-
Treatment Arms: Patients are randomly assigned to receive either the active drug (e.g., naftifine cream) or a vehicle cream (placebo).
-
Treatment Regimen: The assigned cream is applied to the affected area, typically once or twice daily for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessments: Evaluations are performed at baseline, at the end of treatment, and at follow-up visits. Assessments include:
-
Mycological Cure: Negative KOH and fungal culture.
-
Clinical Cure: Resolution of clinical signs and symptoms (e.g., erythema, scaling, pruritus).
-
Complete Cure: Both mycological and clinical cure.
-
-
Safety Assessments: Monitoring of adverse events throughout the study.
Conclusion
Naftifine is a well-characterized topical antifungal with proven efficacy against a broad spectrum of dermatophytes causing tinea infections. Its mechanism of action, targeting squalene epoxidase, is well-established. This compound, a squalene synthase inhibitor, represents a potential novel approach to antifungal therapy by targeting a different enzyme in the same essential pathway. While its potent inhibition of squalene synthase in Aspergillus flavus is promising, further in vitro and in vivo studies are necessary to determine its efficacy against common dermatophytes and to establish its potential as a therapeutic agent for tinea infections. Direct comparative studies between this compound and naftifine would be invaluable in assessing their relative antifungal potential.
References
A Head-to-Head Comparison: BPH-652 and Traditional Antibiotics Against Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic resistance, particularly concerning the formidable pathogen Staphylococcus aureus, novel therapeutic strategies are paramount. This guide provides a detailed comparison of BPH-652, a novel anti-virulence agent, and traditional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and performance based on available experimental data.
Executive Summary
This compound represents a paradigm shift in anti-staphylococcal therapy. Unlike traditional antibiotics that directly target bacterial viability, this compound functions as a "virulence factor-based therapy."[1] It inhibits the production of staphyloxanthin, a carotenoid pigment crucial for S. aureus's defense against the host's immune system.[1][2] This novel mechanism does not kill the bacteria directly but renders them significantly more susceptible to host-mediated clearance.[1] In contrast, traditional antibiotics such as beta-lactams and glycopeptides exert their effects by disrupting essential bacterial processes like cell wall synthesis, protein synthesis, or DNA replication. This fundamental difference in their mode of action has significant implications for the development of resistance and therapeutic application.
Mechanism of Action: A Tale of Two Strategies
This compound: Disarming the Pathogen
This compound's primary target is the enzyme dehydrosqualene synthase (CrtM), a key component in the biosynthetic pathway of staphyloxanthin.[1][3] Staphyloxanthin is the golden pigment that gives S. aureus its characteristic color and, more importantly, acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils.[4] By inhibiting CrtM, this compound effectively blocks the production of this protective pigment. The resulting non-pigmented S. aureus are rendered vulnerable to oxidative stress and are more easily cleared by the host's innate immune defenses.[1]
dot
Traditional Antibiotics: Direct Bacterial Eradication
Traditional antibiotics employ a variety of mechanisms to directly kill S. aureus or inhibit its growth. These can be broadly categorized as:
-
Inhibitors of Cell Wall Synthesis: This class includes beta-lactams (e.g., oxacillin) and glycopeptides (e.g., vancomycin). They interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibitors of Protein Synthesis: Antibiotics like linezolid bind to the bacterial ribosome, preventing the translation of mRNA into proteins, which is essential for bacterial function and survival.
-
Inhibitors of DNA Replication and Repair: Fluoroquinolones, for example, target enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair, ultimately leading to bacterial cell death.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available experimental data for this compound and a selection of traditional antibiotics against S. aureus.
Table 1: In Vitro Efficacy
| Compound/Antibiotic | Mechanism of Action | Key Performance Metric | Value | S. aureus Strain(s) | Reference(s) |
| This compound | CrtM Inhibitor (Anti-virulence) | IC₅₀ for pigment inhibition | ~110 nM | Wild-type S. aureus | [1] |
| Increased susceptibility to H₂O₂ | ~15-fold | Nonpigmented (white) S. aureus | [1] | ||
| Reduced survival in human whole blood | ~4-fold less survival | Nonpigmented (white) S. aureus | [1] | ||
| Vancomycin | Cell Wall Synthesis Inhibitor | MIC (Susceptible) | ≤ 2 µg/mL | MRSA & MSSA | [5][6] |
| MIC (Intermediate) | 4-8 µg/mL | MRSA & MSSA | [5][6] | ||
| MIC (Resistant) | ≥ 16 µg/mL | MRSA & MSSA | [5][6] | ||
| Oxacillin | Cell Wall Synthesis Inhibitor | MIC (Susceptible) | ≤ 2 µg/mL | MSSA | [7][8] |
| MIC (Resistant) | ≥ 4 µg/mL | MRSA | [7][9] | ||
| Linezolid | Protein Synthesis Inhibitor | MIC (Susceptible) | ≤ 4 µg/mL | S. aureus | CLSI Guidelines |
| Daptomycin | Cell Membrane Depolarization | MIC (Susceptible) | ≤ 1 µg/mL | MRSA & MSSA | [10][11] |
Table 2: In Vivo Efficacy (Murine Model)
| Compound | Dosing Regimen | Animal Model | Key Finding | Reference(s) |
| This compound | 0.5 mg twice daily (intraperitoneal) | Systemic S. aureus infection model | 98% decrease in surviving bacteria in the kidneys compared to PBS control at 72 hours. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of this compound.
1. S. aureus Pigment Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of staphyloxanthin production (IC₅₀).
-
Methodology:
-
Wild-type S. aureus is cultured in a suitable broth medium.
-
Varying concentrations of this compound are added to the cultures.
-
A culture with a known pigment-deficient mutant (ΔCrtM) serves as a negative control, and a culture with no this compound serves as a positive control.
-
Cultures are incubated to allow for bacterial growth and pigment production.
-
The golden pigment is extracted from the bacterial cells using a solvent such as methanol or ethanol.
-
The absorbance of the extracted pigment is measured spectrophotometrically at a wavelength corresponding to the peak absorbance of staphyloxanthin (around 465 nm).
-
The IC₅₀ is calculated by plotting the percentage of pigment inhibition against the log of the this compound concentration.
-
2. Susceptibility to Hydrogen Peroxide (H₂O₂) Assay
-
Objective: To assess the impact of pigment inhibition on the susceptibility of S. aureus to oxidative stress.
-
Methodology:
-
S. aureus is pre-cultured with or without an effective concentration of this compound (e.g., 100 µM) to generate pigmented and non-pigmented bacteria.[1]
-
Bacterial cells are washed and resuspended in a buffer.
-
The bacterial suspensions are then exposed to a specific concentration of hydrogen peroxide (e.g., 1.5%) for a defined period (e.g., 1 hour).[1]
-
After exposure, the reaction is stopped, and serial dilutions of the bacterial suspension are plated on agar plates to determine the number of viable bacteria (colony-forming units, CFU).
-
The survival rate is calculated by comparing the CFU counts of the H₂O₂-treated groups to the untreated control groups.
-
3. Human Whole Blood Killing Assay
-
Objective: To evaluate the effect of this compound treatment on the survival of S. aureus in the presence of human immune components.
-
Methodology:
-
Pigmented and non-pigmented S. aureus are prepared as described above.
-
Freshly drawn heparinized human whole blood is used.
-
A known number of bacteria are added to the whole blood and incubated with gentle agitation at 37°C.
-
Aliquots are taken at various time points (e.g., 0 and 4 hours) and plated on agar to determine the CFU count.
-
The percentage of bacterial survival is calculated relative to the initial inoculum.
-
dot
4. Murine Systemic Infection Model
-
Objective: To assess the in vivo efficacy of this compound in a systemic infection model.
-
Methodology:
-
Mice are challenged with a lethal or sub-lethal dose of wild-type S. aureus via intraperitoneal injection.
-
One group of mice is treated with this compound (e.g., 0.5 mg twice daily) starting before and continuing after the bacterial challenge.[1]
-
A control group receives a placebo (e.g., PBS).
-
After a specific period (e.g., 72 hours), the mice are euthanized.[1]
-
Organs, such as the kidneys, are harvested, homogenized, and plated to determine the bacterial load (CFU/organ).
-
The bacterial counts in the this compound-treated group are compared to the control group to determine the reduction in bacterial burden.
-
Conclusion and Future Perspectives
This compound presents a promising alternative to traditional antibiotics for combating S. aureus infections. Its unique anti-virulence mechanism of action, which involves disarming the bacterium and rendering it susceptible to the host's immune system, may exert less selective pressure for the development of resistance compared to bactericidal or bacteriostatic agents. The experimental data to date demonstrates its potential in both in vitro and in vivo settings.
For drug development professionals, this compound and similar anti-virulence strategies could be a fruitful area of investigation, potentially leading to new therapies that can be used as monotherapies or in combination with traditional antibiotics to enhance their efficacy and combat resistance. Further research, including head-to-head in vivo comparisons with standard-of-care antibiotics and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BPH-652 Effects on Staphylococcus aureus Virulence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BPH-652 and its Anti-Virulence Mechanism
This compound is a phosphonosulfonate compound initially investigated as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapies.[1][2] Subsequent research revealed its potent inhibitory activity against the S. aureus dehydrosqualene synthase (CrtM), a crucial enzyme in the biosynthesis of the carotenoid pigment staphyloxanthin.[1] Staphyloxanthin is a key virulence factor that protects the bacterium from reactive oxygen species (ROS) generated by the host's immune system.[3][4] By inhibiting CrtM, this compound prevents the production of staphyloxanthin, rendering the pathogen colorless and significantly more susceptible to oxidative stress and clearance by the host immune system.[1][2] This targeted anti-virulence approach does not directly kill the bacteria, which may reduce the selective pressure for developing resistance compared to traditional antibiotics.
Reproducibility of this compound's Effects
While direct, independent studies aimed solely at reproducing the seminal 2008 findings on this compound are not abundant in the published literature, the compound has been used as a reference inhibitor for CrtM in subsequent studies.[5] This consistent use as a positive control indirectly supports the reproducibility of its effects on inhibiting staphyloxanthin biosynthesis. The original study's findings have been widely cited, forming the basis for further research into CrtM inhibitors.
Comparative Analysis of CrtM Inhibitors
This compound is one of several compounds known to inhibit CrtM. The following table summarizes the quantitative data for this compound and its analogs, providing a basis for comparison of their efficacy.
Table 1: Comparison of CrtM Inhibitors
| Compound | CrtM Ki (nM) | In Vitro Pigment Inhibition IC50 (nM) | In Vivo Efficacy | Reference(s) |
| This compound | 1.5 | ~110 | Significant reduction in bacterial load in a mouse kidney infection model. | [1][2] |
| BPH-698 | 135 | 100-300 | Not reported | [1] |
| BPH-700 | 6 | 100-300 | Not reported | [1] |
| BPH-830 | Not reported | Potent | Validated in a mouse model (P < 0.001). | [6] |
| Phosphonoacetamides | Low nM range | 8 | Significant inhibition of disease progression in mice. | [3][4] |
Alternative Anti-Virulence Strategies for S. aureus
Beyond targeting staphyloxanthin biosynthesis, several other anti-virulence strategies are under investigation for S. aureus. These offer alternative or potentially synergistic approaches to combatting infections.
Table 2: Comparison of Alternative Anti-Virulence Strategies
| Therapeutic Strategy | Target | Mechanism of Action | Key Advantages | Key Challenges |
| CrtN Inhibition | Dehydrosqualene desaturase (CrtN) | Blocks a later step in staphyloxanthin biosynthesis. | CrtN has no human homolog, potentially reducing off-target effects. | Fewer developed inhibitors compared to CrtM. |
| Toxin Neutralization | Secreted toxins (e.g., α-hemolysin, PVL) | Monoclonal antibodies or other agents bind to and neutralize bacterial toxins, preventing host cell damage. | Highly specific; can be used in combination with antibiotics. | Potential for development of resistance through toxin modification; costly to produce. |
| Quorum Sensing (QS) Inhibition | Accessory Gene Regulator (Agr) system | Disrupts cell-to-cell communication, preventing the coordinated expression of virulence factors. | Can simultaneously downregulate multiple virulence factors. | Complex regulatory network; potential for paradoxical effects on biofilm formation. |
| Biofilm Formation Inhibition | Adhesion molecules, exopolysaccharide production | Prevents bacteria from forming protective biofilm communities, increasing their susceptibility to antibiotics and immune clearance. | Addresses a major mechanism of antibiotic resistance and chronic infections. | Biofilm matrix is complex and multifactorial, making it a challenging target. |
Experimental Protocols
CrtM Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of a compound against the CrtM enzyme.
Methodology:
-
Purify recombinant S. aureus CrtM protein.
-
Prepare a reaction mixture containing the purified CrtM, its substrate farnesyl pyrophosphate (FPP), and necessary cofactors in a suitable buffer.
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the product, dehydrosqualene.
-
Quantify the amount of dehydrosqualene produced using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Pigment Inhibition Assay
Objective: To assess the ability of a compound to inhibit staphyloxanthin production in whole S. aureus cells.
Methodology:
-
Culture a pigmented strain of S. aureus (e.g., USA300) in a suitable broth medium.
-
In a multi-well plate, add varying concentrations of the test compound to the bacterial culture.
-
Incubate the plate at 37°C with shaking for 24-48 hours to allow for bacterial growth and pigment production.
-
Visually inspect the bacterial pellets for a reduction in the characteristic golden color.
-
For quantitative analysis, extract the carotenoid pigment from the bacterial cells using a solvent such as methanol.
-
Measure the absorbance of the extracted pigment at its characteristic wavelength (approximately 465 nm).
-
Calculate the IC50 for pigment inhibition based on the reduction in absorbance compared to an untreated control.
In Vivo Mouse Infection Model
Objective: To evaluate the efficacy of an anti-virulence compound in a systemic S. aureus infection model.
Methodology:
-
Acclimate mice (e.g., BALB/c) for a week prior to the experiment.
-
Administer the test compound (e.g., this compound) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule.
-
Prepare an inoculum of a virulent S. aureus strain.
-
Infect the mice with a sublethal dose of the bacteria (e.g., via intraperitoneal or intravenous injection).
-
Continue treatment with the compound as per the established schedule.
-
Monitor the mice for clinical signs of infection (e.g., weight loss, lethargy).
-
At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.
-
Harvest relevant organs (e.g., kidneys, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the bacterial load (colony-forming units, CFU).
-
Compare the bacterial burden in the organs of the treated group to the control group to determine the in vivo efficacy of the compound.
Visualizations
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 3. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of BPH-652: A Guide to Putative Cross-Resistance Studies
Disclaimer: As of the latest literature review, public domain studies specifically investigating cross-resistance profiles with the dehydrosqualene synthase (CrtM) inhibitor BPH-652 are not available. This guide provides a framework for conducting such studies, including relevant background on this compound's mechanism of action, detailed experimental protocols for assessing cross-resistance, and templates for data presentation and visualization.
Introduction to this compound
This compound is a phosphonosulfonate compound that has been identified as a potent inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus (S. aureus).[1] CrtM is a key enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that contributes to the virulence of S. aureus by protecting it from oxidative stress.[1] By inhibiting CrtM, this compound reduces the pigmentation of S. aureus and decreases its resistance to reactive oxygen species, thereby potentially reducing its virulence.[1] Notably, this compound has shown low toxicity to human cell lines, as it targets cholesterol biosynthesis, and cholesterol is readily available in serum.[1]
Mechanism of Action of this compound
This compound acts as an analog of farnesyl pyrophosphate (FPP), the natural substrate of CrtM.[1] The enzyme catalyzes the condensation of two FPP molecules to form presqualene diphosphate (PSPP), which is then converted to dehydrosqualene.[2] this compound binds to the FsPP-1 site of the CrtM enzyme, tracking a bent geometry of the substrate.[1] This binding is facilitated by the presence of magnesium ions.[1] Inhibition of CrtM by this compound has been demonstrated with a median inhibitory concentration (IC50) for pigment inhibition in the range of 100 to 300 nM.[1]
Hypothetical Cross-Resistance Studies with this compound
In the absence of direct studies, it is pertinent to consider potential for cross-resistance with compounds that share a similar mechanism of action or are affected by common resistance mechanisms. For instance, other inhibitors of isoprenoid biosynthesis or compounds susceptible to efflux pump-mediated resistance could be relevant comparators.
Potential Comparator Agents:
-
Other CrtM inhibitors: Compounds structurally related to this compound, such as BPH-698 and BPH-700.[1]
-
Inhibitors of other enzymes in the carotenoid biosynthesis pathway.
-
Antibiotics susceptible to efflux pumps: Given that multidrug efflux pumps are a common mechanism of resistance in S. aureus, assessing cross-resistance with antibiotics known to be substrates of these pumps would be valuable.[3][4]
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to assess cross-resistance with this compound.
Generation of this compound Resistant Mutants
-
Bacterial Strain: Staphylococcus aureus (e.g., Newman, USA300).
-
Method: Serial passage of S. aureus in liquid media (e.g., Tryptic Soy Broth) containing sub-lethal concentrations of this compound.
-
Start with a concentration of 0.5x the minimum inhibitory concentration (MIC) of this compound.
-
Culture the bacteria for 24-48 hours at 37°C.
-
Inoculate fresh media with a 1:100 dilution of the previous culture, doubling the concentration of this compound.
-
Repeat this process until a significant increase in the MIC of this compound is observed.
-
Isolate single colonies from the resistant population on agar plates containing this compound.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method according to CLSI guidelines.
-
Prepare a two-fold serial dilution of this compound and comparator agents in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Whole-Genome Sequencing of Resistant Mutants
-
Purpose: To identify genetic mutations responsible for resistance.
-
Extract genomic DNA from both the parental (susceptible) and this compound resistant strains.
-
Perform whole-genome sequencing using a platform such as Illumina.
-
Compare the genome of the resistant strain to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Pay close attention to mutations in the crtM gene and genes encoding efflux pumps or their regulators.
-
Data Presentation: Comparative MICs
The following table is a template for summarizing the quantitative data from a cross-resistance study. The Resistance Index (RI) is calculated as the MIC for the resistant strain divided by the MIC for the parental strain.
| Compound | Class | Parental Strain MIC (µM) | This compound Resistant Strain 1 MIC (µM) | Resistance Index (RI) | This compound Resistant Strain 2 MIC (µM) | Resistance Index (RI) |
| This compound | CrtM Inhibitor | |||||
| Comparator A | CrtM Inhibitor | |||||
| Comparator B | Efflux Pump Substrate | |||||
| Comparator C | Other Antibiotic |
Conclusion
While direct experimental data on cross-resistance with this compound is currently lacking, the proposed experimental framework provides a robust approach for researchers to investigate this critical aspect of antimicrobial drug development. Understanding the potential for cross-resistance is essential for predicting the clinical utility and longevity of novel anti-infective agents like this compound. The unique mechanism of targeting a virulence factor rather than bacterial viability may present a different resistance landscape compared to traditional antibiotics, making such studies particularly insightful.
References
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and inhibition of dehydrosqualene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
BPH-652: A Comparative Analysis Against Other Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BPH-652 with other prominent cholesterol biosynthesis inhibitors. The focus is on the mechanism of action, supported by available experimental data, to offer an objective evaluation for research and drug development professionals.
Introduction to this compound
This compound is a phosphonosulfonate compound that has been investigated as a potent inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike the widely used statins, which target HMG-CoA reductase at an early stage of this pathway, this compound acts on a later, more committed step. The S-enantiomer of this compound has undergone preclinical testing in rats and has been the subject of two human clinical trials for its cholesterol-lowering effects, indicating its potential as a therapeutic agent.[1]
Mechanism of Action: Squalene Synthase Inhibition
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. This compound targets squalene synthase (SQS), the enzyme that catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. The crystal structure of human squalene synthase in complex with this compound (PDB ID: 3LEE) has been determined, providing a detailed view of its inhibitory mechanism at the molecular level.
By inhibiting SQS, this compound prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in cellular cholesterol levels. This mode of action is distinct from that of HMG-CoA reductase inhibitors (statins), which act much earlier in the pathway.
Comparative Data
Direct comparative clinical data for this compound against other cholesterol-lowering agents is not extensively available in the public domain. However, by examining data from other squalene synthase inhibitors and comparing them with statins, we can infer the potential performance profile of this compound.
| Inhibitor Class | Target Enzyme | Compound Example(s) | IC50/Ki Values | Effects on Cholesterol Synthesis |
| Squalene Synthase Inhibitors | Squalene Synthase | This compound | Ki = 1.5 nM (for S. aureus CrtM)[1] | Potent inhibition of the first committed step to cholesterol. |
| T-91485 (active metabolite of Lapaquistat) | IC50 = 36 nM (in RD cells), 45 nM (in human skeletal myocytes) | Potent inhibition of cholesterol biosynthesis. | ||
| HMG-CoA Reductase Inhibitors (Statins) | HMG-CoA Reductase | Atorvastatin | IC50 = 2.8 nM (in RD cells), 8.6 nM (in human skeletal myocytes) | Inhibition of an early, rate-limiting step in cholesterol synthesis. |
| Simvastatin (acid form) | IC50 = 3.8 nM (in RD cells), 8.4 nM (in human skeletal myocytes) | Inhibition of an early, rate-limiting step in cholesterol synthesis. |
Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway and Points of Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the distinct points of inhibition for Squalene Synthase inhibitors like this compound and HMG-CoA reductase inhibitors (statins).
References
Independent Analysis of BPH-652's Anti-Virulence Efficacy Against Staphylococcus aureus
A Comparative Review of Key Research Findings Following Liu et al. 2008
This guide provides a comparative analysis of the pivotal 2008 study by Liu et al. that identified BPH-652 as a potent anti-virulence agent against Staphylococcus aureus, and subsequent research that has built upon these findings. The initial discovery highlighted a novel strategy for combating bacterial infections by targeting virulence factors rather than bacterial viability. This approach has been a subject of ongoing research, and this document serves to consolidate and compare the key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
The seminal 2008 publication by Liu et al. in Science demonstrated that this compound, a cholesterol biosynthesis inhibitor, effectively blocks the production of staphyloxanthin, a carotenoid pigment crucial for S. aureus virulence.[1] This inhibition of the dehydrosqualene synthase (CrtM) enzyme renders the bacterium susceptible to oxidative stress and host immune clearance. While no direct, full-scale independent replications of the 2008 study were identified, subsequent research has implicitly verified and extended these findings. Notably, a 2017 study by Ju et al. utilized this compound as a specific CrtM inhibitor to validate their discovery of a new drug target, CrtN, within the same biosynthetic pathway. This later work serves as an independent confirmation of this compound's mechanism of action. This guide will compare the quantitative findings and experimental protocols from these key studies.
Comparative Data on this compound Efficacy
The following tables summarize the key quantitative data from the Liu et al. 2008 study, providing a baseline for this compound's activity against S. aureus.
| Parameter | Liu et al. 2008 Finding | Reference |
| Target Enzyme | Dehydrosqualene Synthase (CrtM) | [1] |
| Inhibitor | This compound | [1] |
| IC50 (Pigment Inhibition) | 110 nM | [1] |
| Effect on S. aureus Growth | No effect up to 2 mM | [1] |
| Effect on Susceptibility to H2O2 | ~15-fold increase in killing | [1] |
| Effect on Survival in Human Blood | ~4-fold decrease in survival | [1] |
| In Vivo Efficacy (Mouse Model) | 98% decrease in surviving bacteria in kidneys | [1] |
Experimental Protocols
Liu et al. 2008: Inhibition of Staphyloxanthin Biosynthesis
-
In Vitro Pigment Inhibition Assay: S. aureus cultures were grown in the presence of varying concentrations of this compound. After a set incubation period, the bacteria were harvested, and the carotenoid pigment was extracted. The amount of pigment was quantified spectrophotometrically to determine the IC50 value.
-
Hydrogen Peroxide Susceptibility Assay: S. aureus was cultured with or without 100 µM this compound, resulting in pigmented and non-pigmented bacteria, respectively. The bacteria were then exposed to 1.5% hydrogen peroxide. Bacterial survival was quantified by plating serial dilutions and counting colony-forming units (CFU).[1]
-
Survival in Human Whole Blood: Pigmented and non-pigmented S. aureus were incubated in freshly isolated human whole blood. Aliquots were taken at various time points, and bacterial viability was assessed by CFU counting.
-
In Vivo Mouse Infection Model: Mice were intraperitoneally injected with wild-type S. aureus. One group of mice was treated with this compound (0.5 mg, twice daily), while the control group received a placebo. After 72 hours, the bacterial load in the kidneys was determined by CFU counting.[1]
Ju et al. 2017: Use of this compound as a Control
-
CrtM Inhibition Assay: To confirm that their compound of interest, NP16, did not inhibit CrtM, Ju et al. used this compound as a positive control. The activity of purified CrtM enzyme was measured in the presence of NP16 and this compound. The results confirmed that this compound at 10 µM almost completely inhibited CrtM activity, while NP16 had no effect, thereby independently verifying the findings of Liu et al. regarding this compound's mechanism of action.
Visualizing the Scientific Workflow and Pathways
Staphyloxanthin Biosynthesis and Inhibition
Caption: The biosynthetic pathway of staphyloxanthin in S. aureus and the inhibitory action of this compound on the CrtM enzyme.
Experimental Workflow for Assessing Anti-Virulence Activity
Caption: A generalized workflow for evaluating the anti-virulence properties of this compound, from in vitro assays to in vivo models.
References
Safety Operating Guide
Safe Disposal Procedures for BPH-652
Disclaimer: A specific Safety Data Sheet (SDS) for BPH-652 was not located. The following disposal procedures are based on general best practices for handling novel research chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department. Always treat unknown compounds as hazardous.
This guide provides essential safety and logistical information for the proper disposal of the CrtM inhibitor, this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. This compound Chemical Profile
Due to the absence of a specific SDS, a complete chemical and physical properties profile is unavailable. The following table summarizes available information.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Not available |
| Function | S. aureus dehydrosqualene synthase (CrtM) inhibitor |
| Known Hazards | As a novel research chemical, the toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage. |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
II. Experimental Protocol: Waste Segregation and Collection
This protocol outlines the steps for the safe segregation and collection of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Waste Identification: All materials contaminated with this compound, including stock solutions, unused experimental solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be considered hazardous waste.
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must have a secure, leak-proof lid.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other constituents and their approximate percentages (e.g., "Methanol, 90%; this compound, 10%"). Do not use abbreviations or chemical formulas.[1]
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Waste Accumulation:
-
Keep the waste container closed at all times except when adding waste.[1][2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]
-
The SAA must be under the control of the laboratory personnel.
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
-
Request for Disposal: Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup. Do not dispose of this compound down the drain or in the regular trash.[1][5]
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This document is intended to provide guidance and does not replace the specific requirements of your institution's Environmental Health and Safety department. Always consult with your EHS office for final disposal procedures.
References
- 1. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Navigating the Safe Handling of BPH-652: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with BPH-652, a Staphylococcus aureus dehydrosqualene synthase (CrtM) inhibitor, ensuring safe handling and disposal is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling enzyme inhibitors and chemical compounds in a laboratory setting. This information is intended to supplement, not replace, a formal risk assessment and the specific guidance of a compound-specific SDS, which should be consulted prior to any handling.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on standard laboratory safety protocols.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential dust or aerosols. |
| Respirator (e.g., N95 or higher) | May be required for handling powders or when generating aerosols, based on a risk assessment. |
Operational Plan for Handling this compound
A structured workflow is essential for the safe and efficient handling of chemical compounds like this compound. The following diagram outlines a standard operational procedure from receipt of the compound to its final disposal.
Caption: General Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream. |
| Solutions containing this compound | Collect in a labeled, sealed waste container for chemical waste disposal. |
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general methodologies should be adhered to when working with this compound.
Solution Preparation:
-
Consult Solubility Data: Refer to the manufacturer's instructions for solubility information. This compound is reportedly soluble in aqueous solutions.[1]
-
Weighing: Always weigh the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: Use the appropriate solvent as determined by your experimental needs and the compound's solubility. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended for cell-based assays.[1]
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
By adhering to these general safety and handling guidelines, researchers can minimize risks and create a secure environment for working with this compound. It is imperative to remember that these are general recommendations, and a thorough risk assessment and consultation of a specific Safety Data Sheet are essential before commencing any work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
